Melting Point Elevation vs. the 3,4-Dimethoxybenzoate Analog: Solid-State and Purity Implications
The target compound (9) exhibits a melting point of 218–219 °C (propan-2-ol:DMF), which is 21 °C higher than that of its direct 3,4-dimethoxybenzoyl analog, compound 10 (mp 197–198 °C, propan-2-ol) [1]. This elevated melting point reflects stronger intermolecular interactions in the solid state attributable to the additional 5-methoxy substituent on the benzoyl ring. A higher and sharper melting point is a practical quality indicator useful for identity confirmation and purity assessment during procurement [1].
| Evidence Dimension | Melting point (mp) |
|---|---|
| Target Compound Data | 218–219 °C (propan-2-ol:DMF) |
| Comparator Or Baseline | Compound 10 [3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 3,4-dimethoxybenzoate]: mp 197–198 °C (propan-2-ol) |
| Quantified Difference | Δmp = +21 °C |
| Conditions | Crystallization from propan-2-ol:DMF (target) vs. propan-2-ol (comparator); PMR in DMSO-d6 at 300 MHz |
Why This Matters
The 21 °C melting point difference provides a simple, low-cost identity and purity discriminator for QC release and receipt verification in procurement workflows.
- [1] Bondarenko, S. P., Frasinyuk, M. S., Khilya, V. P. (2003) Synthesis of Formononetin Analogs. Chemistry of Natural Compounds, 39(4), 344–348. DOI: 10.1023/B:CONC.0000003413.23808.2b View Source
